![molecular formula C12H18N2O5 B6362903 N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) CAS No. 1025724-61-1](/img/structure/B6362903.png)
N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu)
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Overview
Description
N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) is an important synthetic intermediate used in the synthesis of peptide-based drugs and other biopolymers-based molecules. It is a modified form of L-norleucine, an essential amino acid, and is used as a linker in the synthesis of peptides, peptidomimetics, and other biopolymers. Ac-L-Nle-OSu is a versatile reagent for the synthesis of peptides and other molecules, and has been used extensively in drug development and other medicinal applications.
Mechanism of Action
The mechanism of action of N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) is based on the formation of a covalent bond between the succinimidyl ester and the N-acetyl-L-norleucine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and the product is a peptide bond between the two molecules. The peptide bond is stable and can be used to link two molecules together.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) have not been extensively studied. However, it has been shown to be a stable peptide bond that can be used to link two molecules together. In addition, N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) has been used in the synthesis of peptide-based drugs, such as peptide hormones, peptide vaccines, and other peptide-based molecules.
Advantages and Limitations for Lab Experiments
The advantages of using N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) in lab experiments include its stability, its ease of use, and its versatility. It is a stable peptide bond that can be used to link two molecules together and is easily synthesized in an aqueous medium. It is also a versatile reagent that can be used in the synthesis of peptides, peptidomimetics, and other biopolymers. The main limitation of N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) is its cost, as it is a relatively expensive reagent.
Future Directions
Some potential future directions for N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) include its use in the synthesis of peptide-based drugs, peptidomimetics, and other biopolymers. It could also be used in the synthesis of polymers, such as polysaccharides, polypeptides, and polyamides. Additionally, further research could be done to explore the biochemical and physiological effects of N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu), as well as its potential applications in drug development and other medicinal applications.
Synthesis Methods
The synthesis of N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) involves the reaction of N-acetyl-L-norleucine with succinimidyl ester. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is followed by a work-up procedure to remove the excess reagents and by-products. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) has been used extensively in the synthesis of peptides and other biopolymers-based molecules. It has been used to synthesize peptide-based drugs, such as peptide hormones, peptide vaccines, and other peptide-based molecules. It has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. In addition, N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu) has been used in the synthesis of polymers, such as polysaccharides, polypeptides, and polyamides.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamidohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-3-4-5-9(13-8(2)15)12(18)19-14-10(16)6-7-11(14)17/h9H,3-7H2,1-2H3,(H,13,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATYVWYKUUOONO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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